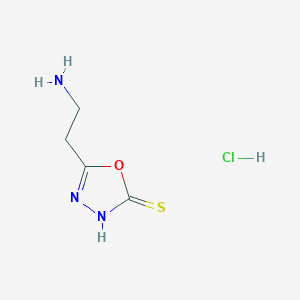
2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethanone
Vue d'ensemble
Description
2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethanone, also known as BHAP, is a synthetic compound that has been widely used in scientific research. BHAP is a derivative of dopamine, which is a neurotransmitter that plays a significant role in the regulation of movement, emotion, and cognition. BHAP has been found to have unique biochemical and physiological effects that make it an important tool in the study of dopamine-related disorders.
Applications De Recherche Scientifique
Photocatalytic Degradation Studies
2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethanone has been studied in the context of photocatalytic degradation. For instance, Sakkas et al. (2007) investigated its transformation under simulated solar irradiation using titanium dioxide as a photocatalyst. This research involved kinetic studies of drug decomposition, identification of intermediates, and toxicity evaluations, providing insights into its environmental impact and degradation pathways (Sakkas et al., 2007).
Antioxidant Synergism
The compound also plays a role in antioxidant synergism studies. Omura (1995) explored the decay of 2,6-di-tert-butyl-4-methylphenoxy radical (BHT-radical) in the presence of butylated hydroxyanisole (BHA), shedding light on the interaction between these antioxidants and the mechanisms underlying their synergism (Omura, 1995).
Enzymatic C-Demethylation
Yoo et al. (2008) investigated the in vitro metabolism of a structurally related compound, which is a novel dipeptidyl peptidase-4 inhibitor, using a hepatic microsomal system. This research provides insights into metabolic reactions such as hydroxylation and carbonyl reduction, highlighting the compound's relevance in metabolic studies (Yoo et al., 2008).
Mécanisme D'action
Terbutaline, also known as “2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethanone” or “Terbutaline Impurity C”, is a synthetic beta-2 adrenergic receptor agonist . It is primarily used as a bronchodilator and to prevent premature labor .
Target of Action
Terbutaline’s primary targets are the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle . These receptors play a crucial role in the regulation of smooth muscle tone in these tissues .
Mode of Action
Terbutaline acts as an agonist at beta-2 adrenergic receptors . Agonism of these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in a decrease in intracellular calcium, which in turn leads to the inhibition of contractility of smooth muscle cells .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Terbutaline leads to the stimulation of the enzyme adenyl cyclase . This enzyme catalyzes the conversion of ATP to cAMP, a secondary messenger involved in many cellular processes . The increase in cAMP levels results in the relaxation of bronchial, vascular, and uterine smooth muscle .
Pharmacokinetics
Terbutaline exhibits a linear relationship between plasma concentration and the administered dose . It is metabolized in the liver and gastrointestinal tract, and the primary route of excretion is via the urine . The systemic mean residence time of the drug is about 9 hours . Terbutaline’s volume of distribution at steady state averages 1.6 L/kg .
Result of Action
The molecular and cellular effects of Terbutaline’s action include the relaxation of bronchial, vascular, and uterine smooth muscle . This results in the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema . It also helps to delay premature labor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Terbutaline. For instance, the pharmacokinetics of Terbutaline can be affected by factors such as disease states, age, and exercise . In pregnant women, the plasma concentration of Terbutaline is lowered and clearance is increased . The primary route of excretion in chronic kidney disease (CKD) patients is reported to be nonrenal . Furthermore, the use of Terbutaline is predicted to present insignificant risk to the environment .
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,13-15H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQVMOOPIMHYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139508-58-0 | |
| Record name | Terbutalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139508580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERBUTALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Z2G347D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



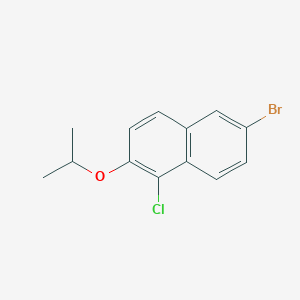
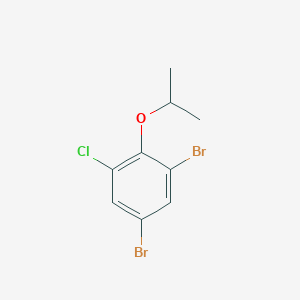
![4-[5-(3-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B3237794.png)
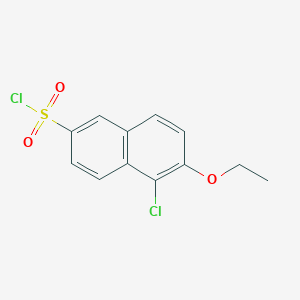
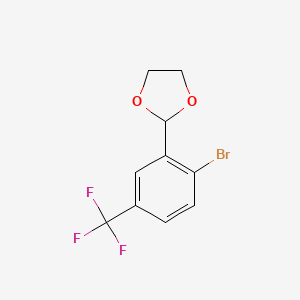

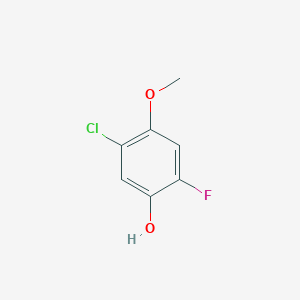
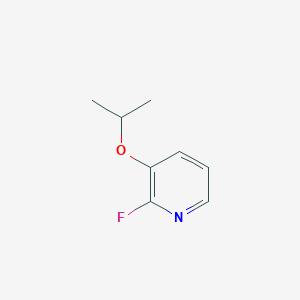
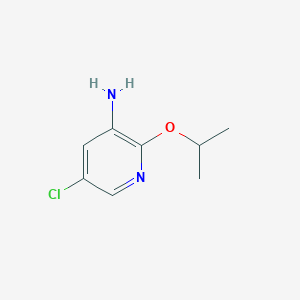
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3237841.png)
![tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B3237844.png)
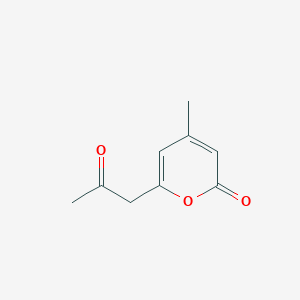
![2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride](/img/structure/B3237850.png)
